Sodium 2,5-dihydroxybenzenesulfonate

Description

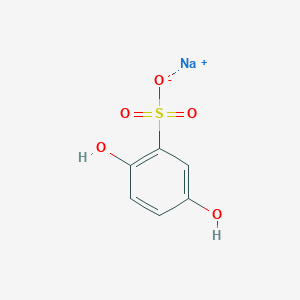

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10021-55-3 |

|---|---|

Molecular Formula |

C6H6NaO5S |

Molecular Weight |

213.17 g/mol |

IUPAC Name |

sodium;2,5-dihydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |

InChI Key |

SLJZUKLGAWYGIF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] |

Isomeric SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Na] |

Other CAS No. |

29632-98-2 10021-55-3 |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements

Sulfonation-Based Synthesis Pathways of 2,5-Dihydroxybenzenesulfonic Acid

The foundational step in producing Sodium 2,5-dihydroxybenzenesulfonate is the synthesis of its corresponding acid, 2,5-Dihydroxybenzenesulfonic acid. This is primarily achieved through the sulfonation of hydroquinone (B1673460).

Sulfonation of Hydroquinone and Subsequent Neutralization Protocols

The primary route to 2,5-Dihydroxybenzenesulfonic acid involves the sulfonation of hydroquinone. In this process, a sulfonating agent is reacted with hydroquinone, typically in the presence of an organic solvent. Common sulfonating agents include chlorosulfonic acid or sulfur trioxide. google.com The reaction is often conducted in solvents like diethyl ether, dioxane, or ethyl acetate (B1210297), which are sufficient to wet the hydroquinone. google.com The temperature of the reaction can be controlled, sometimes starting with cooling and then raising the temperature to as high as 100°C. google.com

Following the sulfonation reaction, the resulting 2,5-Dihydroxybenzenesulfonic acid is converted to its salt form through neutralization. A general and versatile method involves treating the acid with a salt of an organic acid in a suitable solvent. google.com For instance, to obtain the sodium salt, a reagent such as sodium 2-ethylhexanoate (B8288628) can be used, which facilitates the precipitation of this compound. google.com This method avoids the need for complete solvent evaporation, making the process more efficient for industrial scale-up. google.com Similarly, other alkali or alkaline earth metal salts can be produced by selecting the appropriate organic acid salt. google.com

Preparation Methodologies for Various Salt Forms of 2,5-Dihydroxybenzenesulfonic Acid for Research

Research into 2,5-Dihydroxybenzenesulfonic acid has necessitated the preparation of various salt forms beyond just sodium. The choice of salt can significantly affect the compound's physicochemical properties. nih.gov The general methodology involves reacting the parent acid with a selected base.

A common strategy is the use of organic acid salts to produce different metallic salts. For example, Calcium dobesilate (the calcium salt) and the potassium salt are important compounds that can be prepared using this approach. google.com By employing the appropriate salt of an organic acid, a range of other salts can be synthesized, including those of lithium, rubidium, cesium, beryllium, and magnesium. google.com Another patent describes the preparation of the diethylamine (B46881) salt by neutralizing the acid with diethylamine in an alcoholic solution, followed by crystallization at a reduced temperature. google.com Furthermore, stable medicinal compound salts such as zinc magnesium, zinc calcium, and magnesium calcium salts of 2,5-dihydroxybenzenesulfonic acid have also been developed. google.com

The table below summarizes various salt forms and the reagents used in their preparation.

| Target Salt | Cation Source / Reagent | Reference |

| Potassium 2,5-dihydroxybenzenesulfonate | Potassium 2-ethylhexanoate | google.com |

| Calcium 2,5-dihydroxybenzenesulfonate | Calcium 2-ethylhexanoate | google.com |

| This compound | Sodium 2-ethylhexanoate | google.com |

| Diethylamine 2,5-dihydroxybenzenesulfonate | Diethylamine | google.com |

| Magnesium 2,5-dihydroxybenzenesulfonate | Source of Magnesium cation | google.com |

| Zinc Calcium 2,5-dihydroxybenzenesulfonate | Sources of Zinc and Calcium cations | google.com |

This table is interactive. Click on the headers to sort the data.

Advancements in Synthetic Process Optimization for Research Purity

Achieving high purity is critical for research applications. Several advancements focus on optimizing the synthesis and purification processes of 2,5-dihydroxybenzenesulfonic acid salts. One method to improve the final product's quality involves the use of additives during the reaction; for example, adding sodium dithionate (B1226804) can result in a product with improved color. google.com

Post-synthesis purification is another key area of optimization. A multi-step process for removing inorganic impurities has been developed. google.com This involves:

Dissolving the crude salt (e.g., the potassium salt) in water.

Adding a water-miscible organic solvent, such as isopropyl alcohol, to precipitate the inorganic impurities.

Isolating the desired organic salt from the solution.

Further purification can be achieved through recrystallization. The product can be dissolved in a minimal amount of a water/isopropyl alcohol mixture, followed by the addition of a solvent like ethyl acetate and partial evaporation under reduced pressure to induce the formation of a pure, crystalline product. google.com The optimization of reaction conditions such as temperature, reaction time, and catalyst-to-reactant ratios in a slurry reactor has also been explored for related compounds to maximize yield and purity, representing a methodological advancement applicable to this synthesis. researchgate.netresearchgate.net

The table below outlines key optimization and purification techniques.

| Technique | Purpose | Details | Reference |

| Additive Use | Improved Color | Addition of sodium dithionate during the reaction process. | google.com |

| Impurity Precipitation | Removal of Inorganics | Dissolving crude salt in water and adding a water-miscible solvent like isopropyl alcohol. | google.com |

| Recrystallization | Enhanced Purity | Dissolving the product and recrystallizing from a solvent system like water/isopropyl alcohol/ethyl acetate. | google.com |

| Solvent Selection | Simplified Isolation | Using solvents like ethyl acetate to dissolve intermediates and precipitate the final product. | google.com |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Studies

Electrophilic Substitution Reactions on the Aromatic System

The aromatic ring of 2,5-dihydroxybenzenesulfonic acid is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. However, the sulfonic acid group is electron-withdrawing and acts as a meta-director.

The synthesis of the compound itself is a primary example of this reactivity. It is prepared via the sulfonation of hydroquinone (B1673460), where an electrophile (SO₃) attacks the electron-rich aromatic ring. The reaction is typically carried out using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide google.com. The substitution occurs at one of the positions ortho to a hydroxyl group.

Further electrophilic substitution reactions on the 2,5-dihydroxybenzenesulfonate system are directed by the combined influence of the existing substituents. The vacant positions on the ring (C-3, C-4, and C-6) are all activated by at least one hydroxyl group. The precise regiochemical outcome of subsequent reactions, such as nitration or halogenation, would depend on the specific reaction conditions, though detailed studies on such reactions are not extensively documented in the available literature.

Oxidative Transformations and Product Characterization

The hydroquinone structure of Sodium 2,5-dihydroxybenzenesulfonate makes it susceptible to oxidation. Hydroquinones are well-known reducing agents and can undergo a reversible two-electron, two-proton oxidation to form the corresponding quinone. This transformation is a central feature of its chemical reactivity.

The oxidation of hydroquinone derivatives is a common method for the preparation of benzoquinones nih.gov. This process can be achieved using various oxidizing agents or through electrochemical methods wikipedia.org. For 2,5-dihydroxybenzenesulfonate, the expected product of oxidation is the corresponding 2-sulfo-1,4-benzoquinone. This transformation involves the loss of two electrons and two protons from the hydroxyl groups to form two carbonyl groups, resulting in a conjugated cyclic dione system.

The oxidation of 1,4-dihydroxybenzene derivatives is a well-established route to generating p-benzoquinones wikipedia.org. In the case of this compound, this pathway leads directly to a benzoquinone derivative with the sulfonate group retained on the ring. The resulting 2-sulfo-1,4-benzoquinone is a highly colored, reactive species.

The characterization of such products typically involves spectroscopic techniques. The formation of the benzoquinone can be monitored by UV-Vis spectroscopy, as the extended conjugation of the quinone system results in strong absorption in the visible region. The transformation from a hydroquinone to a quinone structure fundamentally alters the electronic and magnetic environment of the molecule, which can be analyzed using techniques like NMR and EPR spectroscopy. The electrochemically generated p-benzoquinone can then participate in further reactions, such as Michael-type additions with nucleophiles wikipedia.org.

Reductive Pathways Involving the Sulfonate Moiety

While the hydroquinone moiety is readily oxidized, the sulfonate group is generally stable. However, under specific reductive conditions, the carbon-sulfur bond of an aryl sulfonate can be cleaved in a reaction known as reductive desulfonylation wikipedia.org. This process replaces the sulfonyl group with a hydrogen atom wikipedia.org.

Methods for achieving reductive desulfonylation typically involve powerful reducing agents, such as active metals like sodium amalgam or transition metal complexes wikipedia.org. For example, reagents based on samarium(II) iodide or tin hydrides have been used to reduce various sulfones wikipedia.org. While these are general methods for desulfonylation, the cleavage of an S-aryl bond, as in 2,5-dihydroxybenzenesulfonate, is generally more difficult than the cleavage of S-alkyl bonds wikipedia.org. Specific studies detailing the application of these reductive pathways to this compound are not prominent in the literature, indicating that this is a less common transformation for this particular compound.

Complexation Chemistry with Metal Ions and Coordination Studies

The two adjacent hydroxyl groups on the aromatic ring of 2,5-dihydroxybenzenesulfonate provide an excellent chelation site for a wide variety of metal ions. This bidentate ligand can form stable complexes with transition metals and other cations.

Research on the analogous compound 2,5-dihydroxybenzoic acid demonstrates its ability to bind iron (III) in a salicylate-like mode. The complexation occurs in a stepwise manner, forming species with different ligand-to-metal stoichiometries depending on the concentration and pH nih.gov. The formation of 1:1, 1:2, and 1:3 metal-ligand complexes has been quantified through potentiometric measurements nih.gov. This serves as a strong model for the coordination behavior of the dihydroxybenzenesulfonate anion.

Furthermore, the oxidized form of the core structure, 2,5-dihydroxy-1,4-benzoquinone, also acts as a bridging ligand for metal ions, leading to the formation of coordination polymers. For instance, it forms a 1-D coordination polymer with copper(II) ebi.ac.uk. Dinuclear cobalt complexes bridged by the deprotonated 2,5-dihydroxy-1,4-benzoquinone ligand have also been synthesized and studied for their unique magnetic properties nih.gov.

| Ligand-to-Metal Ratio | Complex Stoichiometry | Characterization Method | Reference |

|---|---|---|---|

| 1:1 | [Fe(L)] | UV-Vis Spectroscopy, Potentiometry | nih.gov |

| 2:1 | [Fe(L)₂] | Potentiometry | nih.gov |

| 3:1 | [Fe(L)₃] | Potentiometry, High-Resolution Mass Spectrometry | nih.gov |

Supramolecular Interactions, Including Cyclodextrin (B1172386) Complexation

Beyond covalent reactions and metal coordination, this compound can engage in non-covalent supramolecular interactions. A key example is the formation of host-guest inclusion complexes with cyclodextrins nih.govoatext.com. Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior emanresearch.org.

The aromatic ring of the 2,5-dihydroxybenzenesulfonate molecule can act as a "guest" that becomes encapsulated within the hydrophobic "host" cavity of a cyclodextrin molecule oatext.com. This process, driven by favorable intermolecular forces, can alter the physicochemical properties of the guest molecule, such as its solubility and stability nih.govoatext.com.

Studies on structurally analogous compounds, such as anthraquinone-2-sulfonic acid (AQ2S), provide insight into this interaction. AQ2S has been shown to form stable, water-soluble inclusion complexes with modified β-cyclodextrin derivatives nih.gov. The formation of these 1:1 stoichiometry complexes was confirmed, and their association constants were determined using UV-Vis spectroscopy and cyclic voltammetry nih.gov. The stability of these complexes was found to be pH-dependent, with stronger binding observed at lower pH where the guest molecule is protonated and neutral nih.gov. This suggests that this compound would likely exhibit similar behavior, forming inclusion complexes with various cyclodextrins.

| Cyclodextrin Host | pH | Association Constant (Kₐ, M⁻¹) | Measurement Method | Reference |

|---|---|---|---|---|

| Native β-CD | 7.4 | 140 | UV-Vis | nih.gov |

| β-CDGAL | 7.4 | 1100 | UV-Vis | nih.gov |

| β-CDLip | 7.4 | 500 | UV-Vis | nih.gov |

| Native β-CD | 3.0 | 250 | Voltammetry | nih.gov |

| β-CDGAL | 3.0 | 1500 | Voltammetry | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, Raman)

Table 3: Expected Vibrational Bands for Sodium 2,5-dihydroxybenzenesulfonate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretching | 3200 - 3600 (Broad) | Phenolic Hydroxyl (-OH) |

| Aromatic C-H Stretching | 3000 - 3100 | Benzene (B151609) Ring |

| Aromatic C=C Stretching | 1450 - 1600 | Benzene Ring |

| S=O Asymmetric & Symmetric Stretching | 1150 - 1250 & 1030 - 1070 | Sulfonate (-SO₃⁻) |

| C-S Stretching | 650 - 750 | Carbon-Sulfur Bond |

These vibrational frequencies serve as a molecular fingerprint, allowing for both qualitative identification of the compound and assessment of its interactions in different chemical environments.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

Reverse-phase (RP) HPLC is a well-established method for the analysis of 2,5-dihydroxybenzenesulfonic acid. sielc.com These methods are crucial for purity assessment and quality control in manufacturing. A typical HPLC method involves a C18 or a specialized reverse-phase column. sielc.com

A developed method for the analysis of the free acid form, 2,5-dihydroxybenzenesulfonic acid, utilizes a reverse-phase approach with simple conditions. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Table 4: Example HPLC Method Parameters for 2,5-Dihydroxybenzenesulfonic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Application | Purity assessment, impurity isolation |

For Mass Spectrometry (MS) compatible applications, phosphoric acid is typically replaced with formic acid. sielc.com

Ion-pair chromatography has also been successfully employed for the simultaneous determination of dihydroxybenzenesulfonic acid derivatives and their potential degradation products. spectrabase.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations than traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller, sub-2 µm particles, which operate at higher pressures. For aromatic sulfonic acids like 2,5-dihydroxybenzenesulfonic acid, UPLC methods provide rapid and high-resolution analysis, which is advantageous for high-throughput screening and quality control. sielc.com

A typical UPLC method for analyzing this compound would involve a reversed-phase column, such as an Acquity UPLC BEH C18, which is well-suited for separating polar aromatic compounds. nih.gov The conditions can be optimized using Design of Experiments (DOE) to achieve the best separation in the shortest time. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The use of smaller particle columns (e.g., 1.7 µm) allows for a higher flow rate without sacrificing resolution, significantly reducing analysis time to under 15 minutes for a compound and its related impurities. nih.gov

Table 1: Representative UPLC Method Parameters for Aromatic Sulfonate Analysis

| Parameter | Value/Condition |

| Instrument | Waters Acquity UPLC System |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min nih.gov |

| Column Temp. | 40 °C |

| Detection | UV at 210 nm or Diode Array Detector (DAD) |

| Injection Vol. | 1-5 µL |

Integration with Mass Spectrometry (LC-MS) for Research Sample Profiling

The integration of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of research samples, combining the separation capabilities of LC with the sensitive and specific detection of MS. For this compound and related compounds, LC-MS enables not only quantification but also unequivocal identification, even in complex matrices like environmental or biological samples. acs.orgnih.gov

When developing an LC-MS method, it is crucial to use volatile mobile phase additives, such as formic acid, to ensure compatibility with the mass spectrometer's ion source; non-volatile buffers like phosphates are unsuitable. sielc.com Electrospray ionization (ESI) is a common technique used for sulfonated aromatic compounds, typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov

A key feature in the mass spectrometric analysis of aromatic sulfonates is the detection of a compound-specific fragment ion, SO₃⁻ (m/z 80). acs.orgnih.gov This fragment acts as a unique marker, allowing for selective screening of this class of compounds. In tandem mass spectrometry (MS/MS), a specific Multiple Reaction Monitoring (MRM) transition can be established, where the precursor ion (e.g., the [M-H]⁻ of the parent compound) is selected and fragmented to produce a specific product ion (e.g., m/z 183 for some alkylbenzene sulfonates or m/z 80 for the sulfonate group), providing exceptional selectivity and sensitivity. nih.govshimadzu.com This approach is invaluable for profiling degradation products, metabolites, or impurities in research samples. nih.gov

Table 2: Typical LC-MS Parameters for this compound Profiling

| Parameter | Value/Condition |

| LC System | UPLC or HPLC |

| Column | Reversed-phase (e.g., C18, Biphenyl nih.gov) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid nih.gov |

| MS Detector | Triple Quadrupole or High-Resolution MS (e.g., Orbitrap) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) / MRM |

| Precursor Ion [M-H]⁻ | m/z 211 (for the acid form) |

| Key Fragment Ion | SO₃⁻ (m/z 80) acs.orgnih.gov |

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable technique for the characterization of synthetic polymers. nih.gov It is a soft ionization method that minimizes fragmentation, allowing for the precise determination of molecular weight, molecular weight distribution (polydispersity), and the structure of polymer end-groups and repeating units. sigmaaldrich.com

In the context of this compound, MALDI-TOF MS would be highly relevant for characterizing polymers synthesized using this compound as a monomer or functionalizing agent, such as sulfonated poly(ether sulfone)s or polystyrenes. nih.govacs.orgresearchgate.net The technique is particularly powerful for confirming the degree of sulfonation within a polymer chain. acs.org

The selection of a suitable matrix is critical for a successful MALDI analysis. For polar polymers, 2,5-dihydroxybenzoic acid (DHB) is a very common and effective matrix. accesson.krtytlabs.co.jp The structural similarity of DHB to the acid form of the target compound (2,5-dihydroxybenzenesulfonic acid) makes it a logical choice. A cationizing agent, such as a sodium salt, is often added to promote the formation of single-charged polymer ions [M+Na]⁺. nih.gov The resulting spectrum displays a series of peaks, each corresponding to a different polymer chain length (oligomer), allowing for detailed structural elucidation. sigmaaldrich.com

Other Spectroscopic Techniques in Research (UV-Vis, Circular Dichroism)

Beyond mass spectrometry and chromatography, other spectroscopic techniques provide valuable information.

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region originating from π→π* transitions within the benzene ring. numberanalytics.com The benzene chromophore itself has primary and secondary absorption bands which are shifted to longer wavelengths (a bathochromic shift) and often intensified (a hyperchromic effect) by the presence of substituents. The two hydroxyl groups (-OH) and the sulfonic acid group (-SO₃H) on the benzene ring each influence the position and intensity of these absorption maxima, providing a characteristic spectral fingerprint. The spectrum can also be sensitive to the pH of the solution, as the ionization state of the hydroxyl and sulfonic acid groups alters the electronic structure of the molecule.

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. nih.gov this compound is an achiral molecule and therefore does not produce a CD signal on its own.

However, it can be used as a spectroscopic probe in CD studies. When an achiral molecule like a sulfonated dye binds to a chiral macromolecule, such as a protein or a cyclodextrin (B1172386), it can exhibit an "induced circular dichroism" (ICD) spectrum. rsc.org The appearance of an ICD signal confirms the binding of the small molecule within the chiral environment of the macromolecule. The shape and sign of the ICD spectrum can provide valuable information about the binding mode and the local environment of the binding site. rsc.org

Elemental Analysis for Stoichiometric Verification in Research Materials

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. It is a cornerstone of chemical characterization, used to verify the empirical formula of a newly synthesized research material and assess its purity. For this compound (C₆H₅NaO₅S), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

Experimental values obtained from an elemental analyzer are compared against these theoretical values. A close match between the experimental and theoretical percentages provides strong evidence for the correct stoichiometry and purity of the research sample. For example, elemental analysis has been used to confirm the degree of sulfonation in sulfonated polymers, demonstrating its utility in verifying the incorporation of sulfonic acid-containing monomers. acs.org

Table 3: Elemental Composition of this compound (C₆H₅NaO₅S)

| Element | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 6 | 72.066 | 33.97% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.38% |

| Sodium (Na) | 22.990 | 1 | 22.990 | 10.84% |

| Oxygen (O) | 15.999 | 5 | 79.995 | 37.71% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 15.11% |

| Total | 212.151 | 100.00% |

Research Applications in Polymer and Materials Science

Utilization in Proton Exchange Membrane (PEM) Technologies

Proton exchange membranes (PEMs) are critical components of fuel cells, devices that convert chemical energy directly into electrical energy with high efficiency and low emissions. The performance of a PEM is largely dependent on its ability to conduct protons while preventing the passage of fuel and oxidant. Sodium 2,5-dihydroxybenzenesulfonate, often used in its potassium salt form (potassium 2,5-dihydroxybenzenesulfonate), plays a crucial role in the development of advanced PEMs. scispace.comnih.gov

Sulfonated polyarylene ether nitrile (SPAEN) copolymers are a class of materials being extensively investigated for PEM applications. scispace.comnih.gov These polymers are synthesized through nucleophilic substitution polycondensation reactions. scispace.com In a typical synthesis, monomers such as 2,6-difluorobenzonitrile (B137791) are reacted with a sulfonated monomer, like potassium 2,5-dihydroxybenzenesulfonate (also referred to as sulfonated hydroquinone), and another bisphenol, for instance, 4,4'-biphenol or hydroquinone (B1673460). scispace.com The reaction is generally mediated by potassium carbonate in a high-boiling-point solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. scispace.comnih.gov

The incorporation of the sulfonated monomer is key to imparting proton conductivity to the resulting polymer. The sulfonic acid group (-SO₃H) provides the sites for proton transport. The amount of the sulfonated monomer in the reaction mixture can be varied to control the sulfonic acid group content in the final copolymer, which directly influences the ion exchange capacity (IEC) and, consequently, the proton conductivity of the membrane. scispace.comnih.gov

Table 1: Monomers and Reagents in SPAEN Synthesis

| Component | Function | References |

| 2,6-Difluorobenzonitrile (DFBN) | Monomer | scispace.comnih.gov |

| Potassium 2,5-dihydroxybenzenesulfonate (PDHB/SHQ) | Sulfonated Monomer | scispace.comnih.gov |

| 4,4'-Biphenol or Hydroquinone | Monomer | scispace.com |

| Hexafluorobisphenol A (6F-BPA) | Monomer | nih.gov |

| Potassium Carbonate | Catalyst | scispace.comnih.gov |

| N-methyl-2-pyrrolidone (NMP) / Dimethyl sulfoxide (DMSO) | Solvent | scispace.comnih.gov |

The presence of hydroxyl groups in the 2,5-dihydroxybenzenesulfonate moiety offers a site for potential cross-linking within the polymer structure. researchgate.net Cross-linking is a crucial strategy in polymer design for fuel cells as it can enhance the mechanical strength, dimensional stability, and reduce fuel crossover in the membranes. While direct cross-linking reactions involving the hydroxyl groups of the dihydroxybenzenesulfonate unit in the final polymer are a subject of ongoing research, the inherent potential for such modifications is a significant advantage. researchgate.net This functionality allows for the creation of more robust and durable PEMs that can withstand the demanding operating conditions of a fuel cell. researchgate.net

The thermal stability of polymers intended for PEM applications is of paramount importance, as fuel cells often operate at elevated temperatures. researchgate.netetflin.com The incorporation of aromatic structures, such as the benzene (B151609) ring in the dihydroxybenzenesulfonate unit, into the polymer backbone generally contributes to high thermal stability. researchgate.net Techniques like thermogravimetric analysis (TGA) are used to evaluate the degradation temperature of these polymers. researchgate.net Research has shown that polyarylene ether nitrile copolymers exhibit good thermal stability, often stable up to 400°C. researchgate.net

The performance of these membranes is also characterized by their proton conductivity, water uptake, and dimensional stability. nih.govnih.gov A higher ion exchange capacity, resulting from a greater incorporation of the sulfonated monomer, typically leads to higher proton conductivity. nih.gov However, this can also lead to excessive water uptake and swelling of the membrane, which can compromise its mechanical integrity. Therefore, a key area of research is to optimize the balance between these properties to achieve a high-performing and durable PEM. nih.gov

Integration into Synthetic Polymers for Fluid Loss Control in Drilling Fluid Research

In the oil and gas industry, drilling fluids, or muds, are essential for successful drilling operations. researchgate.net One of the critical functions of a drilling fluid is to control the loss of fluid from the wellbore into the surrounding geological formations, a phenomenon known as fluid loss. atdmco.comgoogle.com Synthetic polymers are widely used as fluid loss control additives. oil-drilling-fluids.comgoogle.com The incorporation of monomers like this compound into polymer structures is an area of interest for creating effective fluid loss control agents. cpchem.com

The rheological properties of drilling fluids, such as viscosity and gel strength, are crucial for their performance. researchgate.netresearchgate.net These properties determine the fluid's ability to carry rock cuttings to the surface, suspend weighting materials, and maintain wellbore stability. The addition of specialized polymers can significantly modify the rheology of the drilling fluid. nih.govnih.gov Research in this area focuses on how the chemical structure of the polymer, including the presence of functional groups from monomers like dihydroxybenzenesulfonate, influences the fluid's behavior under the high-temperature and high-pressure conditions encountered downhole. researchgate.net The goal is to design polymer systems that maintain their performance and stability throughout the drilling process. researchgate.net

Development of Other Advanced Functional Materials Incorporating Dihydroxybenzenesulfonate Structures

The unique chemical nature of this compound makes it a valuable building block for a range of other advanced functional materials beyond PEMs and drilling fluids. The combination of hydrophilic sulfonic acid groups and reactive hydroxyl groups on an aromatic backbone allows for the design of materials with tailored properties. Research in this area is ongoing, exploring the potential of dihydroxybenzenesulfonate-containing polymers in applications such as specialty coatings, adhesives, and functional resins where properties like water solubility, thermal stability, and reactivity are desired.

Electrochemical Research Applications

Function as a Redox Additive in Supercapacitor Electrolytes

The incorporation of sodium 2,5-dihydroxybenzenesulfonate into supercapacitor electrolytes represents a strategic approach to boost their energy storage capabilities. mdpi.comresearchgate.netrsc.org Unlike electric double-layer capacitors (EDLCs) that store charge electrostatically, the addition of a redox-active species like 2,5-dihydroxybenzenesulfonate introduces Faradaic reactions, adding pseudocapacitance to the system and significantly enhancing performance. mdpi.comresearchgate.netresearchgate.net This method is considered a simple, cost-effective, and safe alternative to the complex synthesis of active electrode materials. researchgate.netrsc.org

The electrochemical activity of 2,5-dihydroxybenzenesulfonate (DHBS) in an acidic electrolyte, such as sulfuric acid, is rooted in the reversible redox reactions of its hydroquinone (B1673460) moiety. iaea.orgresearchgate.net Research indicates that DHBS, along with related hydroquinone compounds, undergoes a two-proton/two-electron redox reaction at the interface between the electrode and the electrolyte. iaea.orgresearchgate.net This process involves the oxidation of the hydroquinone form to its corresponding quinone form and the reverse reduction reaction, which facilitates the rapid transfer of charge. researchgate.net These redox reactions are fundamental to the conversion of chemical energy into electrical energy within the storage device. solubilityofthings.com The kinetics of these redox processes are generally limited by semi-infinite diffusion. iaea.orgresearchgate.net

The performance of hydroquinone-based redox additives is significantly influenced by the nature of the substituent groups attached to the aromatic ring. iaea.orgresearchgate.net The sulfonic acid group (-SO₃H) in 2,5-dihydroxybenzenesulfonate acts as an electron-withdrawing group (EWG). iaea.orgresearchgate.net Comparative studies have shown that this EWG enhances the Faradaic effect of the molecule. iaea.orgresearchgate.net

When compared with a similar hydroquinone structure featuring an electron-donating group (EDG), such as a methoxyl group, the DHBS with its EWG proves to be more active. iaea.orgresearchgate.net The presence of the sulfonic acid group shifts the oxidation potential to more positive values compared to unsubstituted hydroquinone. researchgate.net This heightened activity contributes to a greater pseudocapacitive effect, ultimately improving the supercapacitor's performance. iaea.orgresearchgate.net

Table 1: Comparison of Hydroquinone Derivatives as Redox Additives

| Compound | Abbreviation | Substituent Group | Group Type | Relative Faradaic Effect |

|---|---|---|---|---|

| 2,5-dihydroxybenzenesulfonate | DHBS | Sulfonic Acid (-SO₃H) | Electron Withdrawing Group (EWG) | Higher |

| 2-methoxyhydroquinone | MHQ | Methoxyl (-OCH₃) | Electron Donating Group (EDG) | Lower |

| p-hydroquinone | PHQ | None | N/A | Baseline |

This table illustrates the relative Faradaic effect of different substituent groups on a p-hydroquinone base, as described in research comparing their performance as redox additives in supercapacitor electrolytes. iaea.orgresearchgate.net

A primary goal in supercapacitor research is to increase energy density without compromising power density or cycle life. researchgate.netqut.edu.au Employing redox-active electrolytes with additives like this compound is a key strategy to achieve this. mdpi.com The Faradaic reactions provided by the additive significantly boost the specific capacitance of the device. iaea.orgmdpi.com

Research has demonstrated that using 2,5-dihydroxybenzenesulfonate as a redox additive can lead to substantial gains in energy density. For instance, an energy density of 15.6 Wh kg⁻¹ was achieved in a system using a 2 mmol L⁻¹ concentration of DHBS in a 1 mol L⁻¹ H₂SO₄ electrolyte. iaea.orgresearchgate.net More advanced strategies involve using hydroquinone sulfonic acid (HQSA) in dual-redox electrolyte systems. In one such configuration, HQSA was used as the cathodic electrolyte additive alongside an anodic additive, resulting in an asymmetric supercapacitor that delivered a remarkable energy density of 60.37 Wh kg⁻¹, a value that approaches or exceeds that of lead-acid batteries. researchgate.netqut.edu.au

Research on Corrosion Inhibition in Electrochemical Systems

Beyond enhancing performance, the 2,5-dihydroxybenzenesulfonate anion has been investigated for its role as a corrosion inhibitor in electrochemical systems, particularly in supercapacitors. colab.wsresearchgate.net Electrochemical corrosion can degrade metallic components, such as current collectors, negatively affecting the functional properties and lifespan of energy storage devices. colab.ws

The addition of salts containing the 2,5-dihydroxybenzenesulfonate anion to a supercapacitor's electrolyte has been shown to prolong the device's service life. colab.wsresearchgate.net This is achieved by inhibiting the electrochemical corrosion of the 316L stainless steel current collectors commonly used in these systems. colab.wsresearchgate.net The inhibitor functions by preventing the porous structure of the activated carbon electrode from being blocked by corrosion products. researchgate.net Accelerated aging tests have confirmed that this inhibitory effect extends the operational lifetime of the entire capacitor system. colab.wsresearchgate.net Furthermore, X-ray photoelectron spectroscopy (XPS) measurements revealed that the additive enriches the passive layer of the steel in chromium oxide, enhancing its protective properties. colab.ws

The effectiveness and mechanism of corrosion inhibitors are commonly studied using electrochemical techniques. mdpi.comimist.ma For the 2,5-dihydroxybenzenesulfonate anion, its inhibitory effect on the corrosion of 316L stainless steel has been confirmed through cyclic potentiodynamic polarization (CPP) tests. colab.ws CPP is a potentiodynamic method that measures the current response to a controlled, cyclic sweep of the electrode potential, providing insight into the corrosion behavior and the effectiveness of the inhibitor in reducing corrosion rates.

Another powerful technique used for these characterizations is Electrochemical Impedance Spectroscopy (EIS). mdpi.comnih.govresearchgate.net EIS probes the system by applying a small amplitude AC signal over a range of frequencies to measure the impedance of the electrode-electrolyte interface. nih.govresearchgate.net Analysis of the resulting impedance spectra, often presented as Nyquist plots, allows for the determination of parameters like charge transfer resistance (Rct). researchgate.net An increase in Rct in the presence of the inhibitor indicates a slowing of the corrosion process at the metal surface. researchgate.net These electrochemical methods are crucial for quantifying inhibition efficiency and understanding the adsorption and film-forming processes that protect the metal surface. imist.maresearchgate.net

Table 2: Electrochemical Techniques for Corrosion Inhibition Analysis

| Technique | Abbreviation | Primary Function | Key Information Provided |

|---|---|---|---|

| Cyclic Potentiodynamic Polarization | CPP | Measures current response to a potential sweep. | Confirms inhibitory effect and provides data on corrosion potential (Ecorr) and corrosion current (Icorr). colab.ws |

| Electrochemical Impedance Spectroscopy | EIS | Measures the impedance of the interface over a frequency range. | Determines charge transfer resistance (Rct) and double-layer capacitance (Cdl) to model the inhibition process. nih.govresearchgate.net |

| X-ray Photoelectron Spectroscopy | XPS | Analyzes the elemental composition and chemical state of the surface. | Reveals the composition of the protective passive film formed on the current collector. colab.ws |

Surface Analysis Techniques for Understanding Inhibition (e.g., X-ray Photoelectron Spectroscopy)

Comprehensive searches of scientific literature and chemical databases did not yield specific research studies applying X-ray Photoelectron Spectroscopy (XPS) to analyze the surface of metals treated with this compound for corrosion inhibition. While general information about the compound is available, detailed experimental data and research findings on its role as a corrosion inhibitor, particularly investigations using surface-sensitive techniques like XPS, appear to be limited or not publicly documented.

X-ray Photoelectron Spectroscopy is a powerful surface analysis technique that provides elemental and chemical state information about the top few nanometers of a material's surface. In the context of corrosion inhibition, XPS is invaluable for:

Confirming the presence of the inhibitor on the metal surface: By detecting the characteristic elements of the inhibitor molecule (in this case, carbon, oxygen, sulfur, and sodium), XPS can verify its adsorption.

Elucidating the nature of the inhibitor-metal bond: High-resolution XPS scans of the elemental peaks can reveal changes in the chemical environment of the atoms, indicating whether the inhibitor is physisorbed or chemisorbed to the surface. For instance, shifts in the binding energies of the metal's electrons or the inhibitor's heteroatoms can suggest the formation of coordinate bonds.

Characterizing the protective film: XPS can help determine the composition and thickness of the protective layer formed by the inhibitor, providing insights into the inhibition mechanism.

Although direct XPS studies on this compound as a corrosion inhibitor are not available, research on similar compounds, such as other sulfonates and dihydroxybenzene derivatives, demonstrates the utility of this technique. For example, studies on inhibitors containing sulfur and aromatic rings often use XPS to analyze the S 2p and C 1s spectra to understand the adsorption mechanism. The presence of the sulfonate group and the dihydroxy-substituted benzene (B151609) ring in this compound suggests that it could form a protective film on a metal surface through the interaction of the oxygen and sulfur atoms with the metal.

Future electrochemical research could greatly benefit from applying XPS to study the interaction of this compound with various metal surfaces. Such studies would be instrumental in understanding its potential as a corrosion inhibitor and the mechanism by which it protects against corrosion. The data generated would provide a more complete picture of its electrochemical behavior and potential applications.

Biochemical and Biotechnological Research Insights

Function as a Biochemical Reagent for Cellular Process Studies

While specific studies employing Sodium 2,5-dihydroxybenzenesulfonate as a primary tool to investigate general cellular processes are not extensively documented, research on its core component, hydroquinone (B1673460), provides insights into its potential applications. Hydroquinone has been shown to influence cellular behavior by affecting membrane integrity. For instance, studies on pathogens like Pseudomonas aeruginosa and Staphylococcus aureus have demonstrated that hydroquinone can disrupt the cell membrane. nih.gov This action leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and dissipation of the membrane potential, ultimately resulting in bacterial cell death. nih.gov This suggests that this compound, by virtue of its hydroquinone structure, could potentially be used as a reagent to study processes related to cell membrane integrity and function.

Furthermore, hydroquinone is known to affect the turnover rate of epidermal cells by promoting the shedding of pigmented keratinocytes. patsnap.com This activity points to a potential use of its derivatives, including this compound, in studies related to cell differentiation and proliferation in specific cell types.

Participation in Antioxidant Mechanism Investigations

The antioxidant properties of this compound are intrinsically linked to its hydroquinone moiety. This structural feature is a well-known antioxidant and has been the subject of numerous investigations.

General Considerations in Antioxidative Pathways Due to Hydroquinone Moiety

The antioxidant capacity of hydroquinone and its derivatives stems from the ability of the dihydroxy groups on the aromatic ring to donate hydrogen atoms, thereby neutralizing free radicals. patsnap.comnih.gov This process transforms the hydroquinone into a more stable quinone form. nih.gov This reactivity allows it to protect cells from oxidative stress, a factor implicated in various pathological conditions. patsnap.com

Research has shown that hydroquinone's antioxidant action can influence cellular signaling pathways. For example, some hydroquinone derivatives have been found to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 by these compounds suggests they can be considered pro-electrophilic drugs, where the hydroquinone is oxidized to a quinone, which then interacts with cellular sensors to initiate the antioxidant response. nih.gov Such interactions with key regulatory proteins and transcription factors are a significant area of research for understanding the broader pharmacological effects of hydroquinone derivatives. nih.govresearchgate.net

Enzyme Interaction Studies and Modulatory Roles

The interaction of this compound and its related compounds with enzymes is a key area of biochemical research, with implications for drug design and understanding metabolic pathways.

Exploration of Interactions with Various Enzymes and Proteins

Hydroquinone and its derivatives are known to interact with and modulate the activity of various enzymes. A prominent example is tyrosinase, a copper-containing enzyme essential for melanin (B1238610) production. patsnap.comnih.gov Hydroquinone acts as an inhibitor of tyrosinase, thereby reducing melanin synthesis. patsnap.com Studies on hydroquinone ester derivatives have revealed different modes of reversible inhibition against mushroom tyrosinase, including competitive, non-competitive, and mixed inhibition. nih.gov

Another enzyme that has been shown to be inhibited by hydroquinones is urease, a nickel-containing enzyme. nih.govnih.gov Structural and kinetic studies have revealed that hydroquinone can covalently bind to a cysteine residue in the active site flap of urease, leading to irreversible inactivation through a radical-based autocatalytic mechanism. nih.govnih.gov These findings highlight the potential for hydroquinone derivatives to act as potent enzyme inhibitors.

The table below summarizes the inhibitory activity of some hydroquinone derivatives against mushroom tyrosinase.

| Compound | Inhibition Type | IC₅₀ (μM) |

| Hydroquinone | - | 22.78 ± 0.16 |

| Hydroquinone-benzoyl ester analog 3a | Non-competitive | - |

| Hydroquinone-benzoyl ester analog 3b | Mixed | 0.18 ± 0.06 |

| Hydroquinone-benzoyl ester analog 3c | Non-competitive | - |

| Hydroquinone-benzoyl ester analog 3d | Competitive | - |

| Hydroquinone-benzoyl ester analog 3e | Competitive | - |

Data sourced from a study on hydroquinone ester derivatives and mushroom tyrosinase. nih.gov

Research on Enzyme Inhibitory Effects of Related Sulfonamide Derivatives

Sulfonamide derivatives, a class of compounds that includes sulfonated structures related to this compound, have been extensively studied for their enzyme inhibitory properties. researchgate.net For instance, naphthoquinone sulfonamide derivatives have been investigated as inhibitors of the P2X7 receptor, an ATP-gated ion channel involved in inflammatory responses. mdpi.com These studies have identified several sulfonamide derivatives with potent inhibitory activity. mdpi.com The structural features of sulfonamide derivatives are recognized for their role in enzyme inhibition across various biological targets. researchgate.net

Computational Studies and Enzyme Kinetics Analysis

Computational methods, such as molecular dynamics (MD) simulations and molecular docking, are powerful tools for understanding the interactions between small molecules and enzymes at a molecular level. nih.govresearchgate.netutupub.fidntb.gov.uanih.gov These techniques have been applied to study the behavior of dihydroxybenzoic acids in solution and their propensity to form different solid phases, providing insights into the intermolecular forces at play. nih.gov

In the context of enzyme inhibition, molecular docking and dynamics studies have been used to investigate how hydroquinone and its derivatives bind to the active sites of enzymes like tyrosinase. researchgate.net These simulations can reveal the specific amino acid residues involved in the interaction and how these interactions affect the enzyme's conformation and catalytic activity. researchgate.net

Kinetic studies are crucial for characterizing the mechanism of enzyme inhibition. nih.govlibretexts.orgyoutube.comyoutube.com For hydroquinone derivatives, kinetic analyses have demonstrated various types of reversible inhibition, such as competitive, non-competitive, and uncompetitive inhibition. nih.gov These studies, often visualized using Lineweaver-Burk plots, provide quantitative measures of inhibitor potency (e.g., IC₅₀ and Kᵢ values) and help to elucidate the mode of action of the inhibitor. nih.govyoutube.com For example, kinetic studies on hydroquinone ester derivatives inhibiting mushroom tyrosinase have precisely defined their different inhibitory mechanisms. nih.gov

The table below presents kinetic data for the inhibition of mushroom tyrosinase by hydroquinone and a potent derivative.

| Inhibitor | IC₅₀ (μM) | Inhibition Mechanism |

| Hydroquinone | 22.78 ± 0.16 | - |

| Hydroquinone-benzoyl ester analog 3b | 0.18 ± 0.06 | Mixed Inhibition |

This data illustrates the significant increase in inhibitory potency that can be achieved through chemical modification of the hydroquinone scaffold. nih.gov

Influence on Analytical Measurements in Biological Samples for Research

Investigation of Interference in Redox-Chromogenic Measurement Systems

The compound 2,5-dihydroxybenzenesulfonate, a hydroquinone derivative, possesses inherent redox activity due to its phenolic hydroxyl groups. This characteristic suggests a potential for interference in analytical assays that rely on redox-C reactions, such as those employing chromogenic substrates. Phenolic compounds, in general, are recognized as a class of molecules that can interfere with various bioassays. Their ability to be oxidized can lead to false positives or negatives by directly reacting with assay reagents, such as redox mediators or the final colored product. This can generate a signal or quench a signal, independent of the biological activity being measured.

While direct studies investigating the specific interference of this compound in redox-chromogenic measurement systems are not extensively documented in publicly available research, the potential for such interference can be inferred from the behavior of other phenolic compounds. These compounds can act as reducing agents, potentially leading to the non-enzymatic reduction of a chromogenic substrate, which would result in a false-positive signal. Conversely, they could also interfere with the desired enzymatic reaction, leading to inaccurate results. The presence of the sulfonate group adds to the complexity, influencing the compound's solubility and interaction with assay components. Given the widespread use of redox-based assays in biological research, understanding the potential for interference from compounds like this compound is crucial for accurate data interpretation.

Methodological Developments for Mitigating Analytical Interference (e.g., Cyclodextrin (B1172386) Addition)

To counteract the potential for analytical interference by phenolic compounds, several methodological strategies have been developed. One promising approach involves the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate "guest" molecules, such as phenolic compounds, forming inclusion complexes.

The encapsulation of a phenolic compound within a cyclodextrin can effectively mask its reactive hydroxyl groups, thereby preventing them from interfering with the components of a redox-chromogenic assay. mdpi.com This sequestration of the interfering molecule can lead to a significant reduction in false signals and an improvement in the accuracy of the assay. Research on various phenolic acids has demonstrated that their encapsulation in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance their solubility and stability, while also modulating their reactivity. nih.govmdpi.comresearchgate.net

Role in Microbial Pigment Production Research

Studies on Pigment Biosynthesis by Fungi (e.g., Cryptococcus neoformans) from Phenolic Substrates

This compound has been identified as a key substrate in studies of pigment biosynthesis by the pathogenic fungus Cryptococcus neoformans. This yeast is known to produce melanin-like pigments from a variety of exogenous phenolic compounds, a process that is considered a significant virulence factor.

Research has shown that C. neoformans can effectively utilize p-diphenols, such as 2,5-dihydroxybenzenesulfonic acid, for pigment production. In contrast to the cellular pigment produced from o-diphenols, the use of p-diphenols results in the formation of large amounts of soluble pigments that diffuse into the culture medium. This characteristic pigmentation serves as an important biochemical marker for the identification of C. neoformans.

The efficiency of pigment production from phenolic substrates like 2,5-dihydroxybenzenesulfonic acid is also influenced by the available nitrogen source in the growth medium. Studies have demonstrated that optimal nitrogen sources, such as glutamine, glycine, and asparagine, significantly enhance the ability of C. neoformans strains to produce pigments from p-diphenols. This highlights the intricate metabolic pathways involved in the conversion of these phenolic substrates into pigments. The ability to utilize a range of phenolic compounds, including sulfonated derivatives, underscores the metabolic versatility of C. neoformans.

Environmental and Metabolic Research Aspects

Identification in Biological Systems as an Exposome Component

Sodium 2,5-dihydroxybenzenesulfonate, and its corresponding acid form, 2,5-dihydroxybenzenesulfonic acid, are not naturally occurring metabolites within biological systems. hmdb.ca Their presence in the human body is a result of exposure to the compound or its derivatives. hmdb.ca Consequently, it is classified as a component of the human exposome. The exposome encompasses the totality of an individual's environmental exposures throughout their lifetime and how these exposures impact health. hmdb.ca This includes insults from a variety of environmental and occupational sources, starting from before birth. hmdb.ca

The identification of 2,5-dihydroxybenzenesulfonic acid has been reported in human blood, confirming its absorption and circulation within the body following exposure. hmdb.ca As a xenobiotic compound—a foreign chemical substance not endogenously produced—its detection is a direct indicator of an external exposure event. In the context of exposome research, identifying and quantifying such compounds is crucial for understanding the complex interplay between environmental factors and human health.

| Feature | Description |

| Compound Class | Belongs to the class of organic compounds known as benzenesulfonic acids and their derivatives. hmdb.ca |

| Metabolic Nature | Considered a secondary metabolite, which are metabolically or physiologically non-essential. hmdb.ca |

| Origin in Humans | Not naturally occurring; found only in individuals exposed to the compound. hmdb.ca |

| Exposome Status | Technically considered a part of the human exposome. hmdb.ca |

| Biological Identification | Has been identified in human blood samples. hmdb.ca |

Metabolomic Profiling and Identification in Human Samples for Research Purposes

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, serves as a primary tool for identifying compounds like this compound in human samples. clsa-elcv.ca This field provides insights into the physiological and pathophysiological states of an individual by analyzing the end products of cellular processes. clsa-elcv.ca High-throughput identification techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are employed to analyze biological samples such as blood and urine. nih.govnih.gov

In research settings, metabolomic profiling of human samples has been used extensively to discover biomarkers for various conditions and to understand the effects of external factors, such as diet, on human physiology. nih.govnih.govplos.org For instance, studies have been conducted to identify changes in urinary metabolite profiles in response to dietary sodium intake. nih.govnih.govmetabolomicsworkbench.org In one such study, researchers analyzed 289 metabolites in urine samples to investigate the effects of dietary sodium restriction. nih.govnih.gov While this particular study did not report the identification of this compound, it exemplifies the methodology through which this and other xenobiotic compounds are detected and quantified.

Large-scale metabolomic studies, such as one that profiled metabolites in blood samples from nearly 10,000 participants, have successfully identified over a thousand biochemicals. clsa-elcv.ca It is within the framework of such comprehensive profiling that non-endogenous compounds like this compound can be flagged for further investigation, helping to build a more complete picture of an individual's exposome and its potential health implications.

| Research Area | Sample Type | Key Objective | Relevant Techniques |

| Dietary Intervention Studies | Urine | To identify changes in metabolite profiles associated with dietary modifications (e.g., salt intake). nih.govnih.govmetabolomicsworkbench.org | Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.gov |

| Disease Biomarker Discovery | Blood (Serum/Plasma) | To identify novel biomarkers for predicting the incidence of diseases like coronary heart disease. plos.org | Mass Spectrometry-based non-targeted metabolomics plos.org |

| Large-Scale Population Studies | Blood | To profile a wide array of metabolites for understanding physiological and pathophysiological states. clsa-elcv.ca | Ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry clsa-elcv.ca |

Broader Ecological Considerations in Chemical Synthesis and Application Research

The synthesis of this compound and related salts involves chemical processes that have ecological implications. The manufacturing processes described in patent literature often utilize strong acids and organic solvents. For example, a common method involves the sulfonation of hydroquinone (B1673460). google.com This process can employ sulfonating agents like chlorosulfonic acid or sulfur trioxide. google.com

Furthermore, the synthesis and purification steps may involve various organic solvents, such as acetone and isopropyl alcohol, and other reagents like sodium dithionate (B1226804). google.com The use of these substances necessitates careful management of waste streams to prevent environmental contamination. The potential for the release of unreacted raw materials, by-products, and solvents into the environment is a key ecological consideration in the chemical manufacturing industry.

Research into more environmentally benign synthesis methods, often referred to as "green chemistry," is an ongoing effort in the broader field of chemical manufacturing. This includes exploring the use of less hazardous solvents, reducing the number of synthesis steps to minimize waste, and developing more efficient catalytic processes. While specific green chemistry applications for this compound synthesis are not detailed in the provided search results, the general principles of sustainable chemical production are relevant to its manufacturing and use. The ecological footprint of this and other synthetic compounds is an important aspect of their life cycle, from production to ultimate environmental fate.

Future Research Directions and Outlook

Identification of Key Gaps in Fundamental Understanding and Knowledge

A thorough review of the current scientific literature reveals several areas where our understanding of sodium 2,5-dihydroxybenzenesulfonate is incomplete. A significant gap exists in the detailed and comparative analysis of its physicochemical properties. While basic information is available, a comprehensive database of its solubility in a wider range of solvents, its precise thermal stability under various atmospheric conditions, and its full crystallographic structure is not readily accessible.

Furthermore, the mechanistic details of its synthesis and potential degradation pathways are not fully elucidated. While general methods for the preparation of 2,5-dihydroxybenzenesulfonic acid salts are known, such as the sulfonation of hydroquinone (B1673460) or the reaction of 1,4-benzoquinone (B44022) with a bisulfite source, specific optimization and mechanistic studies for the sodium salt are lacking. chemicalbook.comgoogle.com Understanding the kinetics and thermodynamics of its formation and decomposition is crucial for ensuring purity, stability, and scalability in any potential application.

Another critical knowledge gap lies in its toxicological profile and environmental fate. While its parent acid, 2,5-dihydroxybenzenesulfonic acid, is noted as a metabolite, detailed studies on the specific sodium salt's biocompatibility, biodegradability, and potential for bioaccumulation are necessary for any application that involves environmental or biological exposure. nih.gov

Emerging Research Avenues and Untapped Potential in Various Fields

The unique chemical structure of this compound, featuring both hydrophilic (sulfonate) and redox-active (dihydroxybenzene) moieties, suggests a range of untapped applications.

Materials Science: The compound's structure makes it a promising candidate as a monomer or a modifying agent in polymer chemistry. The sulfonate group can enhance the hydrophilicity and ion-exchange capacity of polymers, while the dihydroxybenzene unit can impart antioxidant or redox-active properties. Research into the synthesis of novel sulfonated polyarylene ether nitriles using related potassium salts has already shown promise for applications like proton exchange membranes. chemicalbook.com Similar investigations using the sodium salt could lead to new materials for fuel cells, water treatment membranes, or specialty coatings.

Electrochemistry: The redox-active hydroquinone group suggests potential applications in electrochemical systems. It could be investigated as a redox mediator in biosensors, as an electrolyte additive to improve the performance of batteries, or as a component in the development of new electrocatalysts. The water-solubility imparted by the sodium sulfonate group is a significant advantage for aqueous electrochemical applications.

Organic Synthesis: this compound can serve as a versatile building block in organic synthesis. bldpharm.com The hydroxyl and sulfonic acid groups offer multiple reaction sites for further functionalization, enabling the creation of more complex molecules with tailored properties for applications in pharmaceuticals, dyes, or agrochemicals.

Interdisciplinary Research Opportunities for Comprehensive Characterization and Application Development

To fully realize the potential of this compound, a collaborative, interdisciplinary approach is essential.

Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists are crucial for designing and fabricating novel polymers and composite materials. Chemists can focus on optimizing the synthesis of the monomer and developing methods for its polymerization, while materials scientists can characterize the resulting materials' physical, thermal, and mechanical properties, and evaluate their performance in specific applications. For instance, the development of electrorheological fluids based on polyimides containing the sodium salt of 2,5-diaminobenzenesulfonic acid highlights the potential for creating smart materials with tunable properties. mdpi.com

Chemistry and Biology/Toxicology: Collaboration with biologists and toxicologists is necessary to thoroughly assess the biocompatibility and environmental impact of the compound and any derived materials. This would involve in vitro and in vivo studies to understand its interaction with biological systems and its long-term fate in the environment.

Chemistry and Engineering: Chemical engineers can play a vital role in scaling up the synthesis of this compound, making it economically viable for industrial applications. Process optimization, reactor design, and purification techniques would be key areas of focus. Furthermore, engineers in fields such as electronics and environmental engineering could collaborate on the design and implementation of devices and systems that utilize the unique properties of this compound, such as sensors or water purification modules.

Q & A

Q. What are the common synthetic routes for Sodium 2,5-dihydroxybenzenesulfonate, and how are the products characterized?

this compound is typically synthesized via sulfonation of hydroquinone derivatives using reagents like sulfuric acid, fuming sulfuric acid, or halosulfonic acids. The reaction conditions (e.g., temperature, solvent selection) are critical for yield optimization. Characterization involves:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) with UV detection (210–254 nm) to assess purity .

- Elemental analysis to verify stoichiometry. Isolation often employs water-miscible solvents (e.g., acetone) for crystallization .

Q. Which analytical methods are recommended for quantifying this compound in environmental or biological matrices?

- HPLC-UV : A Zorbax Eclipse Plus C18 column (50 × 2.1 mm, 1.8 μm) with a water-methanol mobile phase (98:2, 0.1% phosphoric acid) at 0.5 mL/min flow rate achieves baseline separation. Detection at 210–254 nm ensures sensitivity for trace analysis .

- Spectrophotometry : Interference studies (e.g., Trinder reaction) require monitoring absorbance shifts caused by dihydroxybenzenesulfonate derivatives .

Q. How do the physicochemical properties of this compound influence its stability and reactivity in aqueous solutions?

- pH dependence : Stability is optimal near neutral pH (pH 7), as acidic conditions promote sulfonic group hydrolysis .

- Solubility : High water solubility (50 mg/mL) facilitates applications in hydrogels and pharmaceuticals .

- Thermal stability : Decomposition occurs above 300°C, limiting high-temperature processing .

Advanced Research Questions

Q. What experimental strategies enhance the thermoelectric efficiency of ionic hydrogels using this compound?

- Proton-coupled electron transfer (PCET) : Incorporation of this compound into polyvinyl alcohol (PVA) hydrogels enhances ionic conductivity and Seebeck coefficients. Optimized formulations show a 2.5× increase in open-circuit voltage (e.g., 12.3 mV at ΔT = 10 K) compared to pure hydrogels .

- Doping ratios : A 10 wt% doping level balances ionic mobility and mechanical integrity .

Q. How do combined advanced oxidation processes (e.g., O₃/UV + TiO₂) improve the mineralization efficiency of this compound compared to individual methods?

- Synergistic degradation : Combined O₃/UV + TiO₂ achieves >90% total organic carbon (TOC) removal vs. 40–60% for individual methods. Hydroxyl radicals (•OH) from ozone photolysis and TiO₂ photocatalysis target aromatic ring cleavage without requiring desulfonation .

- Kinetic analysis : Pseudo-first-order rate constants for combined methods are 3× higher than additive effects of individual techniques .

Q. What methodologies are employed to optimize the synthesis of this compound derivatives for pharmacological applications?

- Crystallization control : Potassium salt derivatives are precipitated from water/acetone mixtures to yield a crystalline form with 2θ XRD peaks at 15.6, 18.9, and 21.3 (±1), ensuring bioavailability .

- Purity validation : Multi-stage recrystallization and LC-MS traceability against pharmacopeial standards (e.g., USP) are mandatory for drug formulations .

Q. What mechanisms explain the interference of this compound derivatives in spectrophotometric assays like the Trinder reaction?

- Competitive inhibition : Dihydroxybenzenesulfonate derivatives compete with chromogenic substrates (e.g., 4-aminoantipyrine) for horseradish peroxidase (HRP), reducing colorimetric signal intensity by 30–50% .

- Redox interference : Quinone intermediates from oxidation alter reaction stoichiometry, requiring correction factors in clinical assays .

Q. How does this compound function as a component in synthetic polymers for industrial applications such as drilling fluids?

- Fluid loss control : In water-based drilling fluids, this compound-modified polymers reduce filtration volume by 40% via electrostatic interactions with montmorillonite clay, enhancing colloidal stability .

- Rheological modulation : Dynamic viscosity increases by 20% at 0.5 wt% concentration, improving shear-thinning behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.